(1,1-Dimethoxyethyl)cyclopropane
Overview
Description
(1,1-Dimethoxyethyl)cyclopropane is an organic compound with the molecular formula C7H14O2. It is a cyclopropane derivative where the cyclopropane ring is substituted with a (1,1-dimethoxyethyl) group. This compound is of interest due to its unique chemical structure and reactivity, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dimethoxyethyl)cyclopropane typically involves the reaction of cyclopropyl methyl ketone with methanol in the presence of an acid catalyst. This process results in the formation of the (1,1-dimethoxyethyl) group attached to the cyclopropane ring. The reaction conditions often include refluxing the reactants at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and controlled reaction environments helps in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions: (1,1-Dimethoxyethyl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclopropane derivatives.
Scientific Research Applications
(1,1-Dimethoxyethyl)cyclopropane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,1-Dimethoxyethyl)cyclopropane involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, influencing the activity of enzymes or other biological molecules. The cyclopropane ring’s strain and the presence of the (1,1-dimethoxyethyl) group contribute to its reactivity and interaction with different substrates.
Comparison with Similar Compounds
Cyclopropyl methyl ketone: A precursor in the synthesis of (1,1-Dimethoxyethyl)cyclopropane.
Ethynylcyclopropane: Another cyclopropane derivative with different functional groups.
Gem-Dihalocyclopropanes: Cyclopropane derivatives with halogen substituents.
Uniqueness: this compound is unique due to the presence of the (1,1-dimethoxyethyl) group, which imparts distinct chemical properties and reactivity compared to other cyclopropane derivatives. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
1,1-dimethoxyethylcyclopropane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-7(8-2,9-3)6-4-5-6/h6H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRYVOBWESROTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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